N-(2-Aminophenyl)-2-chloronicotinamide
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Overview
Description
Mechanism of Action
Target of Action
N-(2-Aminophenyl)-2-chloronicotinamide primarily targets the Histone Deacetylase (HDAC) enzymes, specifically HDAC1 and Bcr-Abl , a protein complex involved in certain types of cancers . These targets play crucial roles in regulating gene expression and cell proliferation.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active site of HDAC1 and Bcr-Abl, thereby inhibiting their function . This interaction results in changes in gene expression and cell proliferation, which can have therapeutic effects in certain diseases, such as cancer.
Biochemical Pathways
The inhibition of HDAC1 and Bcr-Abl affects multiple biochemical pathways. HDAC1 is involved in the regulation of gene expression through the removal of acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. Bcr-Abl is a fusion protein that is constitutively active, leading to continuous cell proliferation. By inhibiting these targets, this compound can alter these pathways and their downstream effects, potentially leading to reduced cell proliferation and altered gene expression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression and cell proliferation due to the inhibition of HDAC1 and Bcr-Abl . These changes can potentially lead to therapeutic effects in diseases such as cancer.
Biochemical Analysis
Biochemical Properties
N-(2-Aminophenyl)-2-chloronicotinamide plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylase (HDAC) enzymes. It interacts with HDAC enzymes, such as HDAC1 and HDAC2, by binding to their active sites and inhibiting their activity . This inhibition leads to an increase in acetylation levels of histone proteins, which can affect gene expression and cellular functions.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC enzymes by this compound can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound has demonstrated antiproliferative effects on cancer cell lines, such as human leukemia and prostate cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with HDAC enzymes. By binding to the active sites of HDAC1 and HDAC2, it inhibits their deacetylase activity, leading to an accumulation of acetylated histones . This accumulation can result in changes in chromatin structure and gene expression, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDAC activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . It is essential to determine the optimal dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to histone acetylation and deacetylation. It interacts with HDAC enzymes, leading to changes in the levels of acetylated histones and other metabolites . These changes can affect metabolic flux and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on HDAC enzymes and histone proteins . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2-chloronicotinamide typically involves the reaction of 2-chloronicotinic acid with 2-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-chloronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-Aminophenyl)-2-chloronicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)-2-chlorobenzamide
- N-(2-Aminophenyl)-2-chloropyridine
- N-(2-Aminophenyl)-2-chlorobenzonitrile
Uniqueness
N-(2-Aminophenyl)-2-chloronicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-aminophenyl)-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSCTFTVNQPHTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384169 |
Source
|
Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57841-69-7 |
Source
|
Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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